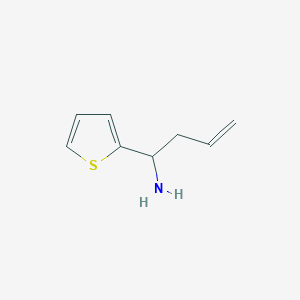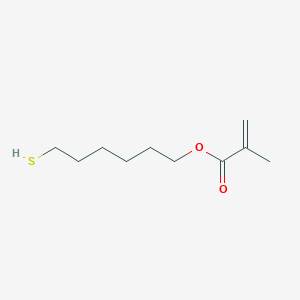![molecular formula C19H15NO2 B14286607 2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione CAS No. 136480-16-5](/img/structure/B14286607.png)
2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by its unique structure, which includes a fused benzene and pyrrole ring system, making it an important molecule in various scientific research fields.
Preparation Methods
The synthesis of 2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione can be achieved through a multicomponent reaction involving arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in an acetonitrile medium under reflux conditions. This reaction is catalyzed by 10 mol% sulfamic acid and typically completes within 20-30 minutes
Chemical Reactions Analysis
2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid for Fischer indole synthesis and hydrogen peroxide for oxidation . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original indole structure.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Indole derivatives, including 2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione, are known for their biologically active properties, making them valuable in the treatment of cancer cells, microbial infections, and various disorders . Additionally, these compounds are used in the development of organic semiconductors and printed electronics .
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione involves its interaction with specific molecular targets and pathways. Indole derivatives typically exhibit their effects through binding to receptors or enzymes, leading to changes in cellular processes
Comparison with Similar Compounds
2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione can be compared to other indole derivatives, such as 1H-indole-2,3-dihydro and 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Properties
CAS No. |
136480-16-5 |
|---|---|
Molecular Formula |
C19H15NO2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-methyl-2-phenyl-1,3-dihydrobenzo[f]indole-4,9-dione |
InChI |
InChI=1S/C19H15NO2/c1-19(12-7-3-2-4-8-12)11-15-16(20-19)18(22)14-10-6-5-9-13(14)17(15)21/h2-10,20H,11H2,1H3 |
InChI Key |
ISCVDGZDEXCGQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(N1)C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one](/img/structure/B14286544.png)
![Methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate](/img/structure/B14286553.png)
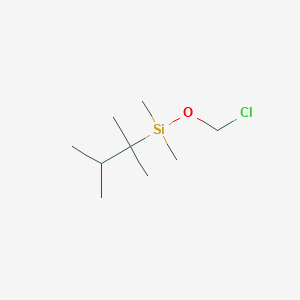
![Pyrimidine, 4,6-dichloro-5-[(phenylmethyl)thio]-](/img/structure/B14286570.png)
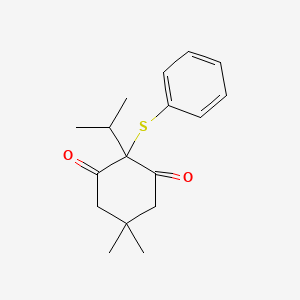
![{[5-Acetyl-2-(furan-2-yl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B14286578.png)
![Phosphoric acid, dimethyl 4-[(phenylsulfonyl)amino]phenyl ester](/img/structure/B14286583.png)
![9-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B14286591.png)
![2-Butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine](/img/structure/B14286597.png)
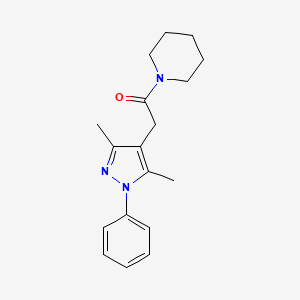
![[(Octadecyloxy)methyl]benzene](/img/structure/B14286612.png)
